molecular formula C23H24N6 B609141 N-(4-(1H-1,2,3-triazol-1-yl)benzyl)-2-(2-isopropylphenyl)-5-methylpyrimidin-4-amine CAS No. 1572414-83-5

N-(4-(1H-1,2,3-triazol-1-yl)benzyl)-2-(2-isopropylphenyl)-5-methylpyrimidin-4-amine

Cat. No. B609141
CAS RN: 1572414-83-5
M. Wt: 384.48
InChI Key: VUIRVWPJNKZOSS-UHFFFAOYSA-N
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Description

The USP1 deubiquitinating enzyme, which regulates the DNA translesion synthesis (TLS) and Fanconi anemia (FA) DNA damage response pathways by deubiquitinating the central players of these pathways, is activated by the WD40-repeat containing UAF1 protein through formation of a stable USP1-UAF1 protein complex. ML-323 is an inhibitor of the USP1-UAF1 deubiquitinase complex with an IC50 value of 76 nM. It demonstrates excellent selectivity against other human deubiquitinases, deSUMOylase, deneddylase, and unrelated proteases. ML-323 has been shown to inhibit the deubiquitination of proliferating cell nuclear antigen and FA complementation group D2 by inhibiting USP1-UAF1 activity in H596 cells. ML-323 potentiates cisplatin cytotoxicity in NSCLC H596 cells and U2OS osteosarcoma cells by targeting the TLS and FA DNA damage response pathways.
ML323 is a selective and highly potent USP1-UAF1 inhibitor links deubiquitination to DNA damage responses. ML323 inhibits the USP1-UAF1 deubiquitinase complex with excellent selectivity against human DUBs, deSUMOylase, deneddylase and unrelated proteases. ML323 potentiates cisplatin cytotoxicity in non-small cell lung cancer and osteosarcoma cells. USP1-UAF1 is a key regulator of the DNA damage response and a target for overcoming resistance to the platinum-based anticancer drugs.

Scientific Research Applications

Cancer Treatment: Esophageal Squamous Cell Carcinoma

ML323 has been identified as a novel inhibitor of the ubiquitin-specific protease 1 (USP1), exhibiting anticancer activity against several cancers, including esophageal squamous cell carcinoma (ESCC). It has been shown to trigger cell cycle arrest, apoptosis, and autophagy in ESCC cells . By blocking the G0/G1 phase and reducing the protein levels of c-Myc, cyclin D1, CDK4, and CDK6, ML323 impairs cancer cell viability and colony formation .

Ovarian Cancer Progression

In ovarian cancer, ML323 has been found to suppress the progression of the disease by regulating the USP1-mediated cell cycle . It inhibits the proliferation of ovarian cancer cells and blocks the S phase of the cell cycle, providing a potential therapeutic strategy and target against ovarian cancer .

Biochemical Research: USP1 Inhibition

ML323 serves as a potent and specific inhibitor of the USP1/UAF1 deubiquitinase complex, which is involved in the DNA damage response . Its ability to inhibit this complex makes it a valuable tool in biochemical research, particularly in studies related to the DNA damage response and its implications in cancer biology .

Genetic Studies: Targeting USP1

Genetic studies have utilized ML323 to explore the role of USP1 in cancer progression. By targeting USP1, ML323 has been shown to exert an inhibitory effect on the proliferation of cancer cells, providing insights into the genetic mechanisms underlying cancer development .

Pharmacological Applications: Anticancer Activity

Pharmacologically, ML323 is recognized for its anticancer activity, particularly as a USP1/UAF1 deubiquitinase inhibitor . It has been used to study the pharmacodynamics of USP1 inhibition and its potential as a therapeutic agent in various forms of cancer .

Cell Biology Research: Autophagy and Apoptosis

In cell biology, ML323 has been instrumental in studying the processes of autophagy and apoptosis. Its role in inducing these cellular mechanisms in cancer cells highlights its importance in understanding cell death and survival pathways .

properties

IUPAC Name

5-methyl-2-(2-propan-2-ylphenyl)-N-[[4-(triazol-1-yl)phenyl]methyl]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6/c1-16(2)20-6-4-5-7-21(20)23-24-14-17(3)22(27-23)25-15-18-8-10-19(11-9-18)29-13-12-26-28-29/h4-14,16H,15H2,1-3H3,(H,24,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUIRVWPJNKZOSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1NCC2=CC=C(C=C2)N3C=CN=N3)C4=CC=CC=C4C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(1H-1,2,3-triazol-1-yl)benzyl)-2-(2-isopropylphenyl)-5-methylpyrimidin-4-amine

CAS RN

1572414-83-5
Record name 1572414-83-5
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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